Antimony sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

antimony(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMLTMBYNXHXFI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

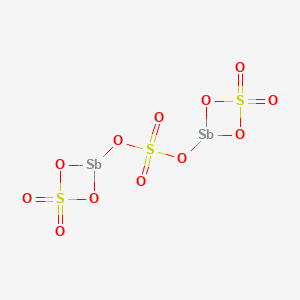

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb2(SO4)3, O12S3Sb2 | |

| Record name | Antimony sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225469 | |

| Record name | Antimony sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-32-4 | |

| Record name | Antimony sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN58C3HK0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Antimony(III) Sulfate from Antimony(III) Trioxide: A Technical Guide

This document provides an in-depth technical guide for the synthesis of antimony(III) sulfate (B86663) (Sb₂(SO₄)₃) from antimony(III) trioxide (Sb₂O₃). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, key reaction parameters, and data pertinent to its application. While antimony(III) sulfate itself has specific industrial uses, this guide also touches upon the broader medicinal context of antimony compounds to provide relevant background for professionals in drug development.

Introduction

Antimony(III) sulfate, with the chemical formula Sb₂(SO₄)₃, is a hygroscopic salt of antimony in the +3 oxidation state.[1] It is primarily synthesized by reacting antimony compounds, most notably antimony(III) trioxide, with hot, concentrated sulfuric acid.[1][2] The compound has applications in the doping of semiconductors and the manufacturing of explosives and fireworks.[1][2] For drug development professionals, while organic antimony compounds have been historically significant for treating diseases like leishmaniasis, inorganic compounds like antimony(III) sulfate are of interest as catalysts in organic synthesis and as precursors for other organometallic compounds.[3][4]

Antimony(III) oxide (Sb₂O₃), the precursor, is an amphoteric oxide that dissolves in concentrated mineral acids, which is the basis for this synthesis.[5] The reaction requires careful control of conditions to prevent the formation of unwanted byproducts.

Synthesis Protocol: Antimony(III) Trioxide to Antimony(III) Sulfate

The synthesis of antimony(III) sulfate from antimony(III) trioxide involves the direct reaction of the oxide with hot, concentrated sulfuric acid.

Reaction Principle

The balanced chemical equation for the reaction is:

Sb₂O₃ (s) + 3H₂SO₄ (conc) → Sb₂(SO₄)₃ (aq) + 3H₂O (l)[1]

This reaction drives the formation of the sulfate salt by consuming the oxide in a strongly acidic and dehydrating medium.

Experimental Protocol

The following protocol is a synthesized methodology based on established chemical literature.[1]

Materials:

-

Antimony(III) trioxide (Sb₂O₃), finely powdered

-

Concentrated Sulfuric Acid (H₂SO₄), 18 M (~98%)

-

Glacial Acetic Acid

-

Diethyl Ether

-

Deionized Water

Equipment:

-

Heating mantle with magnetic stirrer

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer

-

Buchner funnel and flask

-

Vacuum desiccator with a desiccant such as solid potassium hydroxide (B78521) (KOH)

Procedure:

-

Setup: Assemble the round-bottom flask in the heating mantle with a condenser attached to the central neck and a thermometer in one of the side necks. Ensure the setup is in a well-ventilated fume hood.

-

Reaction: Carefully add a measured volume of concentrated (18 M) sulfuric acid to the flask. Begin stirring and heating the acid to approximately 200°C.[1]

-

Addition of Reactant: Slowly and cautiously add the finely powdered antimony(III) trioxide to the hot, stirred sulfuric acid. The molar ratio should be at least 3 moles of H₂SO₄ for every 1 mole of Sb₂O₃. An excess of sulfuric acid is typically used to ensure complete reaction and to dissolve the product.

-

Digestion: Maintain the temperature at around 200°C and continue stirring until all the antimony(III) trioxide has dissolved.[1] This may take some time.

-

Crystallization: Once the reaction is complete, turn off the heat and allow the solution to cool slowly. Antimony(III) sulfate will crystallize out of the solution as small, white needles.[6]

-

Isolation: Filter the crystals using a Buchner funnel.

-

Washing: Wash the collected crystals twice with glacial acetic acid, followed by a wash with diethyl ether to remove residual acid and water.[6]

-

Drying: Dry the final product in a vacuum desiccator over a strong desiccant like solid potassium or sodium hydroxide to remove any remaining solvent and prevent hydrolysis.[6] The product is hygroscopic and must be stored in a dry environment.

Synthesis Workflow Diagram

Diagram 1: Synthesis Workflow for Antimony(III) Sulfate

Critical Parameters and Considerations

The success of the synthesis depends critically on the reaction conditions.

-

Sulfuric Acid Concentration: The concentration of sulfuric acid is paramount. Using hot, concentrated (18 M) sulfuric acid is necessary to form the desired antimony(III) sulfate.[1] If the acid concentration is too low, basic antimony oxides will precipitate.[1] Conversely, using fuming sulfuric acid (oleum) or a very high concentration can lead to the formation of antimony(III) pyrosulfate.

-

Temperature: A high temperature of around 200°C is required to overcome the activation energy and ensure the dissolution of antimony(III) trioxide.[1]

-

Hydrolysis: Antimony(III) sulfate is highly susceptible to hydrolysis in the presence of water or moist air, which will decompose it back into basic antimony oxides.[1] Therefore, all equipment should be dry, and the final product must be handled and stored under anhydrous conditions.

Data Presentation

Physicochemical Properties

The following table summarizes the key properties of antimony(III) sulfate.

| Property | Value | Reference(s) |

| Chemical Formula | Sb₂(SO₄)₃ | [1] |

| Molar Mass | 531.71 g/mol | [1] |

| Appearance | White, crystalline, hygroscopic solid | [1][6] |

| Density | 3.94 g/cm³ | [1] |

| CAS Number | 7446-32-4 | [1] |

| Solubility | Hydrolyzes in water; Soluble in acids | [1][2] |

| Crystal Structure | Monoclinic | [1] |

Solubility in Sulfuric Acid

The solubility of antimony compounds in sulfuric acid is complex. The table below is derived from equilibrium data for the Sb₂O₃-SO₃-H₂O system at 25°C, illustrating how different sulfate compounds form at varying acid concentrations.[7]

| H₂SO₄ Concentration (g/L) | Stable Antimony Compound Formed in Precipitate | Molar Ratio (SO₃/Sb₂O₃) in Precipitate |

| < 400 | 2Sb₂O₃·SO₃ | 0.50 |

| ~ 450 | 4Sb₂O₃·3SO₃ | 0.66 |

| 500 - 900 | Sb₂O₃·SO₃ | 1.0 |

| 1000 - 1300 | Sb₂O₃·2SO₃ | 2.0 |

| > 1400 | Sb₂O₃·3SO₃ (i.e., Sb₂(SO₄)₃) | 3.0 |

This data highlights the importance of using highly concentrated sulfuric acid to ensure the formation of the desired Sb₂(SO₄)₃ product.[7]

Applications in Research and Drug Development

While pentavalent antimony compounds like sodium stibogluconate (B12781985) are used clinically for leishmaniasis, trivalent antimony compounds are also an active area of research.[3][8] Antimony(III) sulfate serves as a valuable precursor and catalyst.

-

Catalyst in Organic Synthesis: Antimony(III) sulfate has been demonstrated as an effective catalyst for reactions such as the imino Diels-Alder reaction to synthesize tetrahydroquinolines, which are scaffolds for various pharmaceutical compounds.

-

Precursor for Antimony Compounds: It can be used as a starting material to synthesize other inorganic or organoantimony compounds for therapeutic research. The anti-cancer potential of various antimony compounds, for instance, is an emerging field of study.[3]

-

Medicinal Context of Antimony: Historically, antimony compounds were used to treat a wide range of ailments.[8][9] Today, their primary validated use is against parasitic diseases.[4] The development of new antimony-based drugs or delivery systems remains relevant, especially in regions where resistance to current treatments is growing.[9]

Logical Relationship of Antimony Compounds in Therapeutics

Diagram 2: Applications of Antimony Compounds

Safety and Handling

-

Antimony(III) Sulfate: This compound is harmful if swallowed or inhaled. It is a suspected carcinogen and is toxic to aquatic life with long-lasting effects.[5] Due to its hygroscopic nature, it hydrolyzes to form acidic and potentially toxic byproducts.

-

Antimony(III) Trioxide: The precursor is also classified as a suspected carcinogen.[5]

-

Concentrated Sulfuric Acid: This reagent is extremely corrosive and will cause severe burns upon contact. It is also a strong dehydrating agent. All manipulations must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

References

- 1. Antimony(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Antimony (III) sulphate [himedialabs.com]

- 3. Antimony and bismuth compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimony trioxide - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. publicacoes.entmme.org [publicacoes.entmme.org]

- 8. Antimony - Medicinal Use Discovery and History_Chemicalbook [chemicalbook.com]

- 9. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Anhydrous Antimony Sulfate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the atomic arrangement within a compound is paramount. This in-depth technical guide elucidates the crystal structure of anhydrous antimony sulfate (B86663) (Sb₂(SO₄)₃), a compound of interest in various chemical applications. This document provides a detailed overview of its crystallographic parameters, synthesis, and the experimental procedures used for its characterization.

Anhydrous antimony sulfate crystallizes in the monoclinic system, a fact established through single-crystal X-ray diffraction studies. The precise arrangement of its constituent atoms reveals a complex and interconnected framework. This guide will delve into the specifics of this structure, offering a foundational resource for further research and application.

Crystallographic Data

The definitive crystal structure of anhydrous this compound was first reported by R. Mercier and J. Douglade in 1976. Their work, published in Acta Crystallographica, provides the foundational data upon which our current understanding is built. The compound belongs to the space group P2₁/c.[1] A summary of the key crystallographic data is presented in the tables below.

| Crystal System | Space Group |

| Monoclinic | P2₁/c |

| Lattice Parameters | |

| a | 13.12 Å |

| b | 4.75 Å |

| c | 17.55 Å |

| α | 90° |

| β | 126.3° |

| γ | 90° |

| Cell Volume | 881 ų |

The fundamental building block of the anhydrous this compound structure consists of antimony atoms coordinated to six oxygen atoms, forming distorted SbO₆ octahedra. These octahedra are interconnected through bridging sulfate tetrahedra, creating a robust three-dimensional network.[1]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. The following sections detail the synthesis of anhydrous this compound and the subsequent crystallographic analysis.

Synthesis of Anhydrous this compound Crystals

The preparation of single crystals of anhydrous this compound suitable for X-ray diffraction can be achieved through the reaction of metallic antimony with concentrated sulfuric acid.

Procedure:

-

Finely powdered metallic antimony (20 g) is added to 400 g of boiling concentrated sulfuric acid.

-

The mixture is boiled until the antimony completely dissolves.

-

As the solution cools, small white needles of anhydrous this compound crystallize out.

-

The crystals are isolated by filtration.

-

The collected crystals are washed twice with acetic acid and then with ether.

-

Finally, the product is dried in a vacuum desiccator over a strong desiccant such as solid potassium hydroxide (B78521) or sodium hydroxide.

An alternative method involves dissolving antimony trisulfide in hot, concentrated sulfuric acid, from which the anhydrous this compound precipitates.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques. A suitable single crystal, obtained from the synthesis described above, is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector.

Data Collection and Structure Refinement:

-

Radiation: Molybdenum Kα (λ = 0.7107 Å)

-

Data Collection: The diffraction intensities are measured at room temperature.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions and displacement parameters are determined and refined using least-squares methods.

Logical Workflow for Structure Determination

The process of determining the crystal structure of anhydrous this compound follows a logical progression from synthesis to final data analysis. This workflow is visualized in the diagram below.

Caption: Experimental workflow for the synthesis and crystal structure determination of anhydrous this compound.

References

Core Concepts: Molar Mass and Molecular Weight

An In-depth Technical Guide to the Molar Mass and Molecular Weight of Antimony(III) Sulfate (B86663)

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental chemical properties of compounds like Antimony(III) Sulfate (Sb₂(SO₄)₃) is critical. This technical guide provides a comprehensive overview of its molar mass, molecular weight, and the methodologies for their determination.

In chemistry, the molar mass (M) is a bulk property representing the mass of one mole of a substance, expressed in grams per mole ( g/mol ).[1][2] It is a weighted average of the masses of the constituent atoms in a sample, accounting for the natural abundance of their isotopes. The molecular weight , on the other hand, is the mass of a single molecule of a substance, expressed in atomic mass units (amu) or daltons (Da). For all practical purposes in a laboratory setting, the numerical values of molar mass and molecular weight are identical.

The molar mass of a compound is calculated by summing the standard atomic weights of its constituent atoms. For Antimony(III) Sulfate (Sb₂(SO₄)₃), the calculation is as follows:

-

Antimony (Sb): 2 atoms × 121.760 g/mol

-

Sulfur (S): 3 atoms × 32.065 g/mol

-

Oxygen (O): 12 atoms × 15.999 g/mol

Quantitative Data Summary

The following table summarizes the key quantitative data for Antimony(III) Sulfate.

| Property | Value |

| Chemical Formula | Sb₂(SO₄)₃ |

| Molar Mass | 531.71 g/mol [3][4][5] |

| Molecular Weight | 531.71 amu |

| CAS Number | 7446-32-4[3][4][5][6] |

| Elemental Composition | Antimony (Sb): 45.79% |

| Sulfur (S): 18.09% | |

| Oxygen (O): 36.12% | |

| Density | 3.94 g/cm³[7] |

Experimental Determination of Molar Mass

Several experimental techniques can be employed to determine the molar mass of an inorganic compound like Antimony(III) Sulfate. These methods range from classical wet chemistry techniques to modern analytical instrumentation.

Gravimetric Analysis of Sulfate

Gravimetric analysis is a highly accurate classical method for determining the amount of a substance by weighing.[8] For a sulfate compound, the protocol involves precipitating the sulfate ions as an insoluble salt, which is then isolated, dried, and weighed.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of Antimony(III) Sulfate and dissolve it in dilute hydrochloric acid (HCl).

-

Precipitation: Heat the solution and add an excess of barium chloride (BaCl₂) solution to precipitate the sulfate ions as barium sulfate (BaSO₄), which is highly insoluble.

-

Digestion: Keep the solution hot for a period to allow the precipitate to "digest," which encourages the formation of larger, purer crystals that are easier to filter.[9]

-

Filtration and Washing: Filter the precipitate through ashless filter paper. Wash the precipitate with hot distilled water to remove any co-precipitated impurities. Test the filtrate with silver nitrate (B79036) (AgNO₃) to ensure all chloride ions have been removed.[9]

-

Drying and Ashing: Transfer the filter paper containing the precipitate to a crucible of known weight. Heat the crucible to dry the precipitate and then ignite it at a high temperature to burn off the filter paper completely.

-

Weighing and Calculation: After cooling in a desiccator, weigh the crucible with the BaSO₄ precipitate. From the mass of the BaSO₄, the mass of sulfate in the original sample can be calculated, and subsequently, the molar mass of the Antimony(III) Sulfate can be determined.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For inorganic compounds, it can be used to determine the molar mass with high precision.

Experimental Protocol:

-

Sample Introduction and Ionization: A small amount of the Antimony(III) Sulfate sample is introduced into the mass spectrometer. It is then ionized, for example, by electrospray ionization (ESI) or inductively coupled plasma (ICP) techniques, to form gaseous ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.

-

Data Interpretation: The peak in the mass spectrum corresponding to the intact molecular ion or a known fragment can be used to determine the molecular weight of the compound.

Biological Signaling and Antimony Compounds

While Antimony(III) Sulfate itself is not a drug, antimony-containing compounds have been used in medicine and are known to interact with biological systems. Exposure to antimony compounds can impact various cellular signaling pathways.[7] For professionals in drug development, understanding these interactions is crucial for assessing both therapeutic potential and toxicity.

For instance, studies have shown that antimony compounds can induce neuronal autophagic death by inhibiting the Akt/mTOR signaling pathway through the generation of reactive oxygen species (ROS).[3] More recently, antimony has been found to exacerbate inflammation in periodontitis by activating the ferroptosis pathway.[5]

Visualizations

Experimental Workflow for Gravimetric Analysis

Caption: A flowchart of the key steps in the gravimetric analysis of sulfate.

Antimony's Impact on the Akt/mTOR Signaling Pathway

Caption: A diagram illustrating the inhibitory effect of antimony on the Akt/mTOR pathway.

References

- 1. Molar mass - Wikipedia [en.wikipedia.org]

- 2. Molar Mass – Introductory Chemistry [uen.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Inorganic Compounds | Chem Lab [chemlab.truman.edu]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. Interactions of antimony with biomolecules and its effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility of Antimony Sulfate in Sulfuric Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility of antimony sulfate (B86663) in sulfuric acid solutions. Designed for researchers, scientists, and professionals in drug development and related fields, this document consolidates quantitative data, outlines detailed experimental methodologies, and presents logical workflows to facilitate a thorough understanding of the antimony sulfate-sulfuric acid system.

Quantitative Solubility Data

The solubility of antimony(III) sulfate in sulfuric acid is a complex function of the acid concentration and temperature. At a given temperature, the solid phase in equilibrium with the saturated solution changes as the sulfuric acid concentration increases. This leads to the formation of various basic and normal antimony sulfates. The predominant solid phases identified at 25°C are basic antimony sulfates such as 2Sb₂O₃·SO₃, 3Sb₂O₃·2SO₃, Sb₂O₃·SO₃, and the normal sulfates Sb₂O₃·2SO₃ and Sb₂O₃·3SO₃[1].

The solubility of these compounds generally increases with rising temperature[1]. The following tables summarize the solubility of antimony (presented as Sb₂O₃) in sulfuric acid solutions at 25°C and 100°C, as determined from equilibrium studies.

Table 1: Solubility of Antimony(III) Sulfates in Sulfuric Acid at 25°C [1]

| H₂SO₄ Concentration (g/L) | Predominant Solid Phase | Solubility (as g/L Sb₂O₃) | Molar Concentration of H₂SO₄ (mol/L) | Molar Solubility of Sb₂O₃ (mol/L) |

| 0 - 20 | Sb₂O₃ | ~0.1 - 0.2 | 0 - 0.20 | ~0.0003 - 0.0007 |

| 30 - 360 | 2Sb₂O₃·SO₃ | ~0.2 - 2.5 | 0.31 - 3.67 | ~0.0007 - 0.0086 |

| 400 - 560 | 3Sb₂O₃·2SO₃ | ~2.5 - 5.0 | 4.08 - 5.71 | ~0.0086 - 0.0171 |

| 590 - 880 | Sb₂O₃·SO₃ | ~5.0 - 18.0 | 6.02 - 8.97 | ~0.0171 - 0.0617 |

| 950 - 1280 | Sb₂O₃·2SO₃ | ~18.0 - 10.0 (decreasing) | 9.69 - 13.05 | ~0.0617 - 0.0343 |

| 1370 - 1800 | Sb₂O₃·3SO₃ | ~10.0 - 4.0 (decreasing) | 13.97 - 18.35 | ~0.0343 - 0.0137 |

Table 2: Solubility of Antimony(III) Sulfates in Sulfuric Acid at 100°C [1]

| H₂SO₄ Concentration (g/L) | Predominant Solid Phase | Solubility (as g/L Sb₂O₃) | Molar Concentration of H₂SO₄ (mol/L) | Molar Solubility of Sb₂O₃ (mol/L) |

| ~200 - 400 | 2Sb₂O₃·SO₃ | ~5.0 - 10.0 | ~2.04 - 4.08 | ~0.0171 - 0.0343 |

| ~400 - 600 | 3Sb₂O₃·2SO₃ | ~10.0 - 18.0 | ~4.08 - 6.12 | ~0.0343 - 0.0617 |

| ~600 - 900 | Sb₂O₃·SO₃ | ~18.0 - 40.0 | ~6.12 - 9.18 | ~0.0617 - 0.1371 |

| ~900 - 1300 | Sb₂O₃·2SO₃ | ~40.0 - 25.0 (decreasing) | ~9.18 - 13.26 | ~0.1371 - 0.0857 |

| ~1300 - 1800 | Sb₂O₃·3SO₃ | ~25.0 - 10.0 (decreasing) | ~13.26 - 18.35 | ~0.0857 - 0.0343 |

Experimental Protocols

The determination of this compound solubility in sulfuric acid involves establishing a solid-liquid equilibrium and subsequent analysis of the antimony concentration in the liquid phase. The following sections detail the methodologies employed in such studies.

Equilibrium Establishment

A common method to determine the solubility is the isothermal equilibrium technique.

-

Materials :

-

Antimony(III) oxide (Sb₂O₃), high purity.

-

Sulfuric acid (H₂SO₄), analytical grade, in various concentrations (e.g., 0 to 1800 g/L).

-

Deionized water.

-

-

Procedure :

-

A surplus of antimony(III) oxide is added to a series of sealed, temperature-controlled vessels, each containing a sulfuric acid solution of a specific concentration.

-

The mixtures are agitated continuously (e.g., by shaking or stirring) in a thermostat-controlled water bath to maintain a constant temperature (e.g., 25°C or 100°C).

-

Equilibrium is established over a prolonged period, which can be up to one month, to ensure the dissolution and potential phase transformation reactions are complete[1].

-

After reaching equilibrium, the agitation is stopped, and the solid phase is allowed to settle.

-

Sample Analysis

Once equilibrium is achieved, the liquid and solid phases are separated and analyzed.

-

Phase Separation :

-

A sample of the supernatant (the saturated liquid phase) is carefully extracted using a syringe fitted with a filter (e.g., 0.45 µm pore size) to prevent solid particles from being included in the sample.

-

-

Determination of Antimony Concentration : The concentration of dissolved antimony in the filtered supernatant is determined using established analytical methods. Common techniques include:

-

Titration : For higher concentrations, the solution can be titrated with a standard solution of potassium permanganate (B83412) (KMnO₄)[2]. The antimony is typically reduced to the trivalent state before titration.

-

Spectrophotometry : A colorimetric method involving the formation of a colored complex, such as the violet-pink complex formed between SbCl₆⁻ and rhodamine B, or the green-yellow complex with iodide ions in a sulfuric acid medium[3]. The absorbance is then measured at a specific wavelength.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) : A highly sensitive method suitable for a wide range of concentrations. The sample is introduced into an argon plasma, and the characteristic emission lines of antimony are measured[4]. Matrix matching of the calibration standards with the sulfuric acid concentration of the samples is crucial for accuracy[4].

-

Atomic Absorption Spectroscopy (AAS) : Another sensitive technique where the sample is atomized, and the absorption of light by antimony atoms at a characteristic wavelength is measured. Hydride generation AAS is often used for enhanced sensitivity[5].

-

-

Solid Phase Analysis :

-

The solid residue is separated from the remaining solution by filtration, washed, and dried.

-

X-ray Diffraction (XRD) is used to identify the crystal structure of the solid phase in equilibrium with the saturated solution, confirming the formation of specific antimony sulfates[1].

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental procedure for determining this compound solubility and the relationship between sulfuric acid concentration and the resulting antimony compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antimony Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony sulfate (B86663), Sb₂(SO₄)₃, is an inorganic compound with a range of industrial applications, and its constituent element, antimony, has garnered interest in the field of drug development, particularly in oncology and antiparasitic therapies. A thorough understanding of its fundamental physical and chemical properties is essential for its safe handling, the development of novel applications, and for elucidating its biological mechanisms of action. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of antimony sulfate, detailed experimental protocols for its synthesis and analysis, and a review of its emerging relevance in biological systems, with a focus on its impact on cellular signaling pathways.

Physical Properties

This compound is a white, crystalline solid that is highly hygroscopic and deliquescent, readily absorbing moisture from the air.[1][2] It is crucial to store the compound in a dry, tightly sealed container to prevent degradation.

Tabulated Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | Sb₂(SO₄)₃ | [3] |

| Molar Mass | 531.71 g/mol | [4] |

| Appearance | White crystalline powder or lumps | [4] |

| Density | 3.94 g/cm³ | [3] |

| Melting Point | Decomposes | [3] |

| Solubility in Water | Hydrolyzes | [3] |

| Solubility in Other Solvents | Soluble in acids | [2][3] |

| Crystal Structure | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Lattice Constants | a = 13.12 Å, b = 4.75 Å, c = 17.55 Å | [3] |

| β = 126.3° | [3] |

Chemical Properties

This compound is a reactive compound, primarily characterized by its hydrolysis and its role as a Lewis acid catalyst.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form insoluble basic antimony sulfates and ultimately antimony(III) oxide (Sb₂O₃).[2][3] This reaction is a key consideration when working with this compound in aqueous environments.

Reaction: Sb₂(SO₄)₃(s) + 3H₂O(l) → 2Sb(OH)₃(s) + 3H₂SO₄(aq) (Note: The actual hydrolysis products can be more complex basic sulfates)

Solubility

This compound is insoluble in water due to rapid hydrolysis but is soluble in acidic solutions, which suppress the formation of insoluble hydroxides and oxides.[2][3]

Thermal Decomposition

Upon heating, this compound decomposes. While a specific melting point is not observed, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study its decomposition profile, which typically involves the loss of sulfur oxides to yield antimony oxides.

Catalytic Activity

Antimony(III) compounds, including this compound, can act as Lewis acid catalysts in organic reactions. One notable example is the imino Diels-Alder reaction, where the antimony center coordinates to the dienophile, activating it towards cycloaddition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard laboratory manual for the preparation of inorganic compounds.

Materials:

-

Finely powdered antimony metal (20 g)

-

Concentrated sulfuric acid (400 g)

-

Glacial acetic acid

-

Diethyl ether

-

Vacuum desiccator with solid potassium hydroxide (B78521) or sodium hydroxide

Procedure:

-

In a fume hood, add 20 g of finely powdered antimony to 400 g of boiling concentrated sulfuric acid in a suitable reaction vessel.

-

Continue boiling the mixture until the antimony metal has completely dissolved.

-

Allow the solution to cool. A portion of the this compound will crystallize out of the hot solution, with the remainder crystallizing upon cooling, forming small white needles.

-

Filter the crystalline product.

-

Wash the collected crystals twice with glacial acetic acid.

-

Subsequently, wash the crystals with diethyl ether.

-

Dry the final product in a vacuum desiccator over solid potassium hydroxide or sodium hydroxide to remove any residual solvent and prevent hydrolysis.

An alternative method involves dissolving antimony trisulfide in boiling concentrated sulfuric acid, which also yields this compound as a fine, deliquescent, white crystalline powder.

Determination of Physical Properties: General Methodologies

3.2.1. Solubility Determination (Qualitative and Semi-Quantitative)

-

Qualitative Assessment: Add a small amount of this compound to a test tube containing deionized water. Observe for dissolution or the formation of a precipitate (hydrolysis). Repeat the process with dilute acid (e.g., 1 M H₂SO₄) to observe its solubility in acidic media.

-

Semi-Quantitative Assessment: Prepare a saturated solution of this compound in a specific concentration of acid at a controlled temperature. A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining solid is then determined to calculate the solubility.

3.2.2. Melting Point Determination (Decomposition Point)

Due to its decomposition upon heating, a traditional melting point is not observed. The decomposition temperature can be determined using a melting point apparatus or, more accurately, by thermal analysis.

-

Pack a small amount of finely ground, dry this compound into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 2-5 °C/min).

-

Observe the sample for any changes, such as discoloration, shrinking, or gas evolution, and record the temperature range over which these changes occur. This will represent the decomposition range rather than a true melting point.

3.2.3. Crystal Structure Determination (X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be a challenging step due to its reactivity and may require techniques such as slow evaporation from an acidic solution or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to generate the final crystal structure.

3.2.4. Thermal Decomposition Analysis (TGA/DSC)

-

Sample Preparation: Place a small, accurately weighed amount of dry this compound (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

TGA/DSC Analysis: Place the crucible in a simultaneous TGA/DSC instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve will show mass loss as a function of temperature, indicating decomposition steps. The DSC curve will show endothermic or exothermic peaks associated with these decomposition events.

Biological Relevance and Signaling Pathways

While this compound itself is not a therapeutic agent, antimony compounds have been investigated for their biological activities, including anticancer and antiparasitic effects.[4][5] The underlying mechanisms often involve the induction of cellular stress and interference with critical cellular processes.

Induction of Oxidative Stress

Antimony compounds are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the cellular antioxidant defense systems.[6][7] This can lead to damage of cellular components, including lipids, proteins, and DNA.

DNA Damage and Inhibition of DNA Repair

Antimony compounds can cause DNA damage, both directly and indirectly through oxidative stress.[8][9] Furthermore, they have been shown to inhibit DNA repair mechanisms, exacerbating their genotoxic effects.[9][10][11] This dual action on DNA integrity is a key aspect of their potential anticancer activity.

Application in Organic Synthesis: Imino Diels-Alder Reaction

This compound can serve as a Lewis acid catalyst to promote the imino Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. The antimony catalyst activates the imine, making it more susceptible to nucleophilic attack by the diene.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled.[12] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry environment. All handling should be performed in a well-ventilated area or fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound possesses a unique set of physical and chemical properties that make it a compound of interest for both industrial and, increasingly, biomedical research. Its high reactivity, particularly its tendency to hydrolyze, necessitates careful handling and storage. The emerging understanding of the biological effects of antimony compounds, including the induction of oxidative stress and the inhibition of DNA repair, opens new avenues for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists working with or exploring the potential of this compound. Further research into the specific mechanisms of action of antimony compounds will be crucial for translating their biological activities into clinical applications.

References

- 1. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Table 6-3, DNA Repair Pathways and Molecules Altered by Exposure to Antimony(III) Compounds - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Effects of Antimony on Reactive Oxygen and Nitrogen Species (ROS and RNS) and Antioxidant Mechanisms in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Figure 6-1, [Antimony Increases Oxidative Stress]. - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 12. cdn.juniata.edu [cdn.juniata.edu]

Antimony (III) Sulfate (CAS 7446-32-4): A Technical Guide for Scientific Professionals

An In-depth Examination of Antimony (III) Sulfate (B86663) for Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony (III) sulfate, with the CAS number 7446-32-4, is an inorganic compound with the chemical formula Sb₂(SO₄)₃.[1][2] It is a hygroscopic, white crystalline solid that is soluble in acids.[1] This technical guide provides a comprehensive overview of antimony (III) sulfate, focusing on its chemical and physical properties, synthesis, applications in drug development and organic synthesis, toxicological profile, and its influence on cellular signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Antimony (III) sulfate is a white, crystalline powder or lumps that are deliquescent in air.[2] It is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | Sb₂(SO₄)₃ | [2] |

| Molecular Weight | 531.71 g/mol | [2] |

| Appearance | White crystalline powder or lumps | [2] |

| Density | 3.94 g/cm³ | [1] |

| Solubility | Soluble in acids, hydrolyzes in water | [1] |

| Synonyms | Antimonous sulfate, Antimony trisulfate, Diantimony trisulfate | [1][2] |

Synthesis and Experimental Protocols

Synthesis of Antimony (III) Sulfate

Antimony (III) sulfate can be prepared through several methods. Two common laboratory-scale synthesis protocols are described below.

Protocol 1: Reaction of Antimony (III) Oxide with Sulfuric Acid

This method involves the reaction of antimony (III) oxide with hot, concentrated sulfuric acid.

-

Materials:

-

Antimony (III) oxide (Sb₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Heating apparatus

-

Glassware (beaker, stirring rod)

-

Filtration apparatus

-

-

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of antimony (III) oxide to hot, concentrated sulfuric acid.

-

Heat the mixture while stirring until the antimony (III) oxide has completely dissolved.

-

Allow the solution to cool, which will cause antimony (III) sulfate to crystallize.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of a suitable solvent to remove any remaining acid.

-

Dry the crystals in a desiccator.

-

Protocol 2: Reaction of Elemental Antimony with Sulfuric Acid

An alternative method involves the direct reaction of elemental antimony with hot, concentrated sulfuric acid.

-

Materials:

-

Finely powdered elemental antimony (Sb)

-

Concentrated sulfuric acid (H₂SO₄)

-

Heating apparatus

-

Glassware (beaker, stirring rod)

-

Filtration apparatus

-

-

Procedure:

-

In a fume hood, slowly add finely powdered antimony to hot, concentrated sulfuric acid.

-

Heat the mixture, allowing the reaction to proceed until the antimony is fully dissolved. This reaction will produce sulfur dioxide gas, so adequate ventilation is crucial.

-

Cool the solution to induce crystallization of antimony (III) sulfate.

-

Collect the crystals by filtration.

-

Wash the crystals to remove residual acid.

-

Dry the product in a desiccator.

-

Experimental Protocol: Antimony (III) Sulfate as a Catalyst in Fischer Indole (B1671886) Synthesis

Antimony (III) sulfate has been demonstrated as an effective catalyst in organic synthesis, such as in the Fischer indole synthesis. The following is a general protocol adapted from literature for this application.

-

Materials:

-

Arylhydrazine hydrochloride

-

Ketone (e.g., cyclohexanone)

-

Antimony (III) sulfate (Sb₂(SO₄)₃)

-

Methanol (MeOH)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

-

-

Procedure:

-

In a round-bottom flask, dissolve the arylhydrazine hydrochloride and the ketone in methanol.

-

Add a catalytic amount of antimony (III) sulfate to the mixture.

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture and add water to the filtrate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography to obtain the desired 2,3-disubstituted indole.

-

Applications in Drug Development and Research

The primary application of antimony (III) sulfate in a drug development context is as a Lewis acid catalyst in organic synthesis. Its ability to facilitate reactions such as the imino-Diels-Alder reaction and Fischer indole synthesis makes it a useful tool for the creation of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.

Toxicology and Safety

Antimony (III) sulfate is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[2][3] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, in a well-ventilated area.[4]

| Compound | Route | Species | Value | Reference |

| Antimony | Oral | Rat | LD50: 7,000 mg/kg | [5] |

| Antimony (III) Sulfide | Oral | Rat | LD50: > 2,000 mg/kg | [6][7] |

| Antimony (III) Sulfide | Dermal | Rat | LD50: > 2,000 mg/kg | [6][7] |

Influence on Cellular Signaling Pathways

While research specifically on antimony (III) sulfate's effects on signaling pathways is limited, studies on other antimony compounds have revealed interactions with several key cellular signaling cascades. These are often implicated in the toxic effects of antimony.

Oxidative Stress and MAPK/JNK Signaling

Antimony compounds have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family. Activation of the SEK1/JNK pathway by antimony trioxide has been linked to apoptosis.

Caption: Antimony-induced ROS activates the SEK1/JNK signaling pathway, leading to apoptosis.

Akt/mTOR Pathway

Antimony exposure has been demonstrated to inhibit the phosphorylation of protein kinase B (Akt) and the mammalian target of rapamycin (B549165) (mTOR). This inhibition can lead to the induction of autophagy, a cellular process of self-degradation, which in this context can contribute to cell death.

Caption: Antimony inhibits the Akt/mTOR pathway, leading to autophagy and subsequent cell death.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation and immune responses. Antimony compounds have been shown to activate the NF-κB signaling pathway, leading to the translocation of the p65 subunit to the nucleus and the expression of pro-inflammatory genes.

Caption: Antimony activates the NF-κB signaling pathway, promoting inflammation.

Conclusion

Antimony (III) sulfate is a versatile inorganic compound with applications in various industrial and research settings. For drug development professionals and medicinal chemists, its utility as a Lewis acid catalyst for the synthesis of complex organic molecules is of particular interest. However, its potential toxicity necessitates careful handling and a thorough understanding of its biological effects. The emerging research on the interaction of antimony compounds with key cellular signaling pathways, such as those involved in oxidative stress, cell survival, and inflammation, highlights the need for further investigation into the specific mechanisms of action of antimony (III) sulfate. This knowledge will be crucial for both harnessing its synthetic utility and mitigating its potential health risks.

References

- 1. Antimony(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Antimony sulfate | O12S3Sb2 | CID 24010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. Antimony Trisulphide Manufacturers, with SDS [mubychem.com]

- 7. prochemonline.com [prochemonline.com]

Unveiling the Hygroscopic Nature of Antimony Sulfate: A Technical Guide

For Immediate Release

Pristina, Kosovo – December 16, 2025 – In a comprehensive examination of the chemical properties of antimony sulfate (B86663) (Sb₂(SO₄)₃), this technical guide elucidates its hygroscopic nature, offering critical insights for researchers, scientists, and professionals in drug development. Antimony sulfate is a salt that readily attracts and holds water molecules from the surrounding environment.

This compound is definitively classified as a hygroscopic and deliquescent substance.[1][2] This means it not only absorbs moisture from the air but can absorb enough to dissolve and form an aqueous solution. This property is critical in the handling, storage, and application of the compound, particularly in fields requiring stringent moisture control. Furthermore, in the presence of moist air or water, this compound undergoes hydrolysis to form various basic antimony oxides.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | Sb₂(SO₄)₃ | [3][4] |

| Molecular Weight | 531.68 g/mol | [4] |

| Appearance | White or colorless crystalline solid | [3] |

| Hygroscopic Nature | Hygroscopic and deliquescent | [1][2] |

| Solubility | Soluble in water, but hydrolyzes to form an insoluble basic salt.[2][4] |

Synthesis and Hydrolysis of this compound

This compound can be synthesized through the reaction of elemental antimony or its oxide with hot, concentrated sulfuric acid.[1] The balanced chemical equations for these synthesis routes are as follows:

-

From Antimony(III) Oxide: Sb₂O₃ + 3H₂SO₄ → Sb₂(SO₄)₃ + 3H₂O[1]

-

From Elemental Antimony: 2Sb + 6H₂SO₄ → Sb₂(SO₄)₃ + 3SO₂ + 6H₂O[1]

The hygroscopic nature of this compound leads to its hydrolysis in the presence of water. This reaction can proceed through different pathways depending on the conditions. Two known hydrolysis reactions are:

-

Formation of a Basic Salt: Sb₂(SO₄)₃ + H₂O → Sb₂O(SO₄)₂ + H₂SO₄[5]

-

Formation of Antimony(III) Oxide (at 100°C): Sb₂(SO₄)₃ + 3H₂O → Sb₂O₃↓ + 3H₂SO₄[5]

The formation of these basic salts highlights the importance of storing this compound in a dry environment to maintain its chemical integrity.

Experimental Determination of Hygroscopicity

The hygroscopicity of a substance like this compound can be determined through several established experimental protocols. These methods range from simple qualitative assessments to sophisticated quantitative analyses.

Qualitative Assessment: Desiccator Method

A straightforward method to qualitatively assess hygroscopicity involves the use of a desiccator.

Protocol:

-

Sample Preparation: A known weight of anhydrous this compound is placed in an open container, such as a watch glass.

-

Controlled Humidity Environment: The container is placed in a desiccator containing a saturated salt solution that maintains a specific relative humidity (RH). For example, a saturated solution of sodium chloride maintains an RH of approximately 75% at room temperature.

-

Observation: The sample is observed over a period for any physical changes, such as clumping, becoming damp, or deliquescence (dissolving).

-

Gravimetric Analysis: The sample is weighed at regular intervals to determine the mass of water absorbed.

Quantitative Analysis: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a highly sensitive gravimetric technique that provides precise quantitative data on the interaction of a solid material with water vapor.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) to establish a baseline dry mass.

-

Sorption/Desorption Isotherm: The relative humidity of the gas stream is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% steps). The instrument continuously measures the change in mass of the sample at each RH step until equilibrium is reached. Following the sorption phase, the RH is incrementally decreased to generate a desorption isotherm.

-

Data Analysis: The data is plotted as the percentage change in mass versus relative humidity, creating a sorption-desorption isotherm curve. This curve provides detailed information about the hygroscopic behavior, including the deliquescence point and the amount of water absorbed at different humidity levels.

Logical Relationship of this compound's Hygroscopic Behavior

The hygroscopic nature of this compound dictates a clear logical progression from atmospheric exposure to chemical transformation. This relationship is crucial for understanding its stability and handling requirements.

References

An In-depth Technical Guide to the Thermal Decomposition of Antimony(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony(III) sulfate (B86663), Sb₂(SO₄)₃, is an inorganic compound with applications in various industrial fields. Understanding its thermal stability and decomposition pathway is crucial for its use in high-temperature processes and for ensuring safety and predictability in its applications. This technical guide provides a comprehensive overview of the thermal decomposition of antimony(III) sulfate, based on available literature and general principles of inorganic chemistry. Due to a scarcity of detailed experimental data in publicly accessible literature, this guide also outlines a standard experimental protocol for its characterization.

Introduction

Antimony and its compounds are of significant interest in materials science and various industrial applications. Antimony(III) sulfate is a hygroscopic, white crystalline solid.[1] While its primary uses are not in applications requiring high thermal stress, its behavior at elevated temperatures is of academic and industrial importance, particularly in the context of the synthesis of antimony oxides and in metallurgical processes. The thermal decomposition of metal sulfates, in general, leads to the formation of the corresponding metal oxide and the evolution of sulfur oxides (SO₂ and SO₃).

Proposed Thermal Decomposition Pathway

Based on the known chemistry of antimony and the general behavior of metal sulfates upon heating, the thermal decomposition of antimony(III) sulfate is expected to proceed via the following pathway:

-

Decomposition to Antimony Oxide and Sulfur Trioxide: The primary decomposition step involves the breakdown of antimony(III) sulfate into an antimony oxide and sulfur trioxide gas.

-

Sb₂(SO₄)₃(s) → Sb₂O₃(s) + 3SO₃(g)

-

-

Dissociation of Sulfur Trioxide: At higher temperatures, sulfur trioxide can further decompose into sulfur dioxide and oxygen.

-

2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

-

-

Oxidation of Antimony(III) Oxide: In the presence of oxygen (either from the atmosphere or from the decomposition of SO₃), antimony(III) oxide can be oxidized to antimony tetroxide.

-

2Sb₂O₃(s) + O₂(g) → Sb₄O₆(s) (valentinite or senarmontite)

-

Sb₂O₃(s) + ½O₂(g) → Sb₂O₄(s)

-

One source suggests that the final solid product of the decomposition of Antimony(III) sulfate is Antimony tetroxide (Sb₂O₄).[2]

The overall decomposition can be represented by the following reaction:

-

Sb₂(SO₄)₃(s) → Sb₂O₄(s) + 2SO₃(g) + SO₂(g)

Quantitative Data

| Decomposition Step | Proposed Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |

| Sb₂(SO₄)₃(s) → Sb₂O₄(s) + 2SO₃(g) + SO₂(g) | > 500 (estimated) | 45.16% | SO₂(g), SO₃(g) | Sb₂O₄(s) |

Note: The temperature range is an estimation based on the thermal stability of other metal sulfates and is not derived from direct experimental evidence for Sb₂(SO₄)₃.

Mandatory Visualizations

Proposed Thermal Decomposition Pathway of Antimony(III) Sulfate

Caption: Proposed reaction pathway for the thermal decomposition of antimony(III) sulfate.

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for thermogravimetric and differential scanning calorimetry analysis.

Experimental Protocols

The following is a generalized experimental protocol for the thermal analysis of antimony(III) sulfate using a simultaneous thermogravravimetric analyzer coupled with a differential scanning calorimeter (TGA-DSC).

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of antimony(III) sulfate.

Materials and Equipment:

-

Antimony(III) sulfate (powder, high purity)

-

Simultaneous TGA-DSC instrument

-

Alumina or platinum crucibles

-

Microbalance

-

Inert gas (Nitrogen, 99.999% purity)

-

Oxidizing gas (Air, dry)

Procedure:

-

Sample Preparation:

-

Ensure the antimony(III) sulfate sample is dry and finely powdered for uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, tared alumina crucible using a microbalance.

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the TGA-DSC instrument.

-

Purge the furnace with the desired gas (e.g., nitrogen or air) at a flow rate of 50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Analysis Program:

-

Set the temperature program to heat the sample from room temperature (e.g., 25°C) to 1000°C.

-

A heating rate of 10°C/min is typically used.

-

Record the mass change (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

-

Analyze the corresponding DSC curve to determine if the decomposition events are endothermic or exothermic.

-

The gaseous decomposition products can be further analyzed by coupling the TGA-DSC instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Conclusion

While specific, experimentally-derived quantitative data on the thermal decomposition of antimony(III) sulfate is limited in the available literature, this guide provides a scientifically grounded framework for understanding its likely behavior at elevated temperatures. The proposed decomposition pathway, involving the formation of antimony tetroxide and the release of sulfur oxides, is consistent with the general principles of metal sulfate thermal decomposition. For researchers and professionals working with this compound, the provided experimental protocol offers a robust starting point for detailed thermal analysis to elucidate its precise decomposition characteristics. Further experimental investigation is highly encouraged to validate and quantify the thermal decomposition of antimony(III) sulfate.

References

Antimony (III) Sulfate: A Technical Safety and Handling Guide for Researchers

This document provides an in-depth technical guide to the material safety data for Antimony (III) Sulfate (B86663) (Sb₂(SO₄)₃). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This guide synthesizes key safety information, physical and chemical properties, and toxicological data into a comprehensive resource, emphasizing safe handling and emergency preparedness.

Chemical Identification and Physical Properties

Antimony (III) sulfate is an inorganic compound that serves as a source of antimony in various industrial and research applications, including as a precursor for other antimony compounds, in the production of explosives, and as a doping agent for semiconductors.[1][2] It is a hygroscopic, white crystalline solid that hydrolyzes in water.[1][3]

Table 1: Chemical Identifiers for Antimony (III) Sulfate

| Identifier | Value |

|---|---|

| CAS Number | 7446-32-4[4] |

| EC Number | 231-207-6[4] |

| UN Number | 3077 |

| Chemical Formula | Sb₂(SO₄)₃[4] |

| Molecular Weight | 531.71 g/mol [4] |

| Synonyms | Antimonous sulfate, Diantimony trisulfate, Antimony trisulfate[4] |

Table 2: Physical and Chemical Properties of Antimony (III) Sulfate

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder or lumps[2] |

| Odor | Characteristic |

| Density | 3.62 - 3.94 g/cm³[1][2] |

| Melting Point | Decomposes, exact point not well-defined. Deliquescent in air.[5] |

| Boiling Point | Not applicable; decomposes. |

| Solubility | Soluble in acids.[1] Reacts with water (hydrolyzes) to form insoluble basic salts.[5] |

| Stability | Chemically stable under standard ambient conditions (room temperature). |

Hazard Identification and Classification

Antimony (III) sulfate is classified as hazardous under the Globally Harmonized System (GHS). The primary routes of exposure are inhalation and ingestion. It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[6]

Table 3: GHS Hazard Classification for Antimony (III) Sulfate

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[4] |

The diagram below illustrates the relationship between the identified hazards and the necessary personal protective equipment (PPE).

Toxicological Information

The primary toxic effects of antimony compounds are associated with their ability to interact with sulfhydryl groups in enzymes, leading to cellular dysfunction and oxidative stress.[7] Chronic exposure to antimony compounds may affect the heart, lungs, and liver.[8]

Table 4: Acute Toxicity Data for Antimony Compounds (Contextual)

| Substance | Test Type | Species | Value |

|---|---|---|---|

| Antimony (III) Sulfate | Oral LD₅₀ | Rat | No data available. Classified as Category 4 (300-2000 mg/kg range).[6] |

| Antimony (III) Sulfate | Inhalation LC₅₀ | Rat | No data available. Classified as Category 4.[6] |

| Antimony Trioxide | Oral LD₅₀ | Rat | > 7,500 mg/kg[9] |

| Potassium Antimony Tartrate | Oral LD₅₀ | Rat/Mouse | 115 - 600 mg/kg[10] |

The diagram below illustrates a conceptual model for the mechanism of antimony's toxicity.

References

- 1. Antimony(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Antimony(III) Sulfate CAS No. 7446-32-4 for Sale | Stanford Advanced Materials | UK Supplier [samaterials.co.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Antimony sulfate | O12S3Sb2 | CID 24010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. farnell.com [farnell.com]

- 7. researchgate.net [researchgate.net]

- 8. p2infohouse.org [p2infohouse.org]

- 9. elementschina.com [elementschina.com]

- 10. unige.ch [unige.ch]

Unraveling the Electron Configuration of Antimony in Antimony Sulfate: A Technical Guide

For Immediate Release

Shanghai, China – December 16, 2025 – This technical guide provides a comprehensive analysis of the electron configuration of antimony as it exists in antimony sulfate (B86663). This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the fundamental properties of antimony compounds.

Antimony and its derivatives have long been subjects of scientific inquiry, particularly for their therapeutic and toxicological properties. A thorough grasp of the element's electronic structure within its compounds is paramount for predicting chemical reactivity, understanding biological interactions, and designing novel therapeutic agents. This guide will systematically deconstruct the electron configuration of antimony in antimony sulfate, presenting the information in a clear and accessible format.

Chemical Identity and Stoichiometry

This compound is an inorganic compound with the chemical formula Sb₂(SO₄)₃.[1][2] This formula indicates that two antimony cations are ionically bonded to three sulfate anions. The sulfate ion (SO₄²⁻) carries a charge of -2. To maintain charge neutrality in the compound, the two antimony ions must collectively possess a +6 charge. Consequently, each antimony ion exists in the +3 oxidation state (Sb³⁺).[3][4][5][6]

Electron Configuration of Neutral Antimony

A neutral antimony atom (Sb) has an atomic number of 51, corresponding to 51 protons and 51 electrons.[7][8] Its ground-state electron configuration is:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p³[7][9][10][11]

This can be expressed in a condensed form using the noble gas notation:

[Kr] 4d¹⁰ 5s² 5p³[12]

The valence electrons, which are the electrons in the outermost shell and are involved in chemical bonding, are those in the 5s and 5p orbitals.

Electron Configuration of the Antimony(III) Ion

In the formation of this compound, each antimony atom loses three electrons to achieve the +3 oxidation state (Sb³⁺). These electrons are removed from the outermost orbitals, which are the 5p and 5s orbitals. Specifically, the three electrons are removed from the 5p subshell first, followed by the 5s subshell if necessary.

The process of ionization can be visualized as follows:

Sb ([Kr] 4d¹⁰ 5s² 5p³) → Sb³⁺ ([Kr] 4d¹⁰ 5s²) + 3e⁻

Therefore, the electron configuration of the antimony(III) ion in this compound is:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s²

Or in its condensed form:

[Kr] 4d¹⁰ 5s²

Data Presentation

The following tables summarize the key quantitative data related to the electron configuration of antimony and its ion in this compound.

| Property | Neutral Antimony (Sb) | Antimony(III) Ion (Sb³⁺) |

| Atomic Number | 51 | 51 |

| Number of Protons | 51 | 51 |

| Number of Electrons | 51 | 48 |

| Oxidation State | 0 | +3 |

| Full Electron Configuration | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p³ | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² |

| Condensed Electron Configuration | [Kr] 4d¹⁰ 5s² 5p³ | [Kr] 4d¹⁰ 5s² |

| Valence Electron Configuration | 5s² 5p³ | 5s² |

Experimental Protocols

The determination of electron configurations is primarily based on theoretical calculations derived from quantum mechanics and spectroscopic data. Key experimental techniques that underpin our understanding of atomic structure include:

-

X-ray Photoelectron Spectroscopy (XPS): This technique can be used to probe the core and valence electron energy levels of atoms in a compound. By analyzing the binding energies of the electrons, one can deduce the electron configuration and oxidation state of the elements present. A detailed protocol would involve irradiating a sample of this compound with a monochromatic X-ray source and analyzing the kinetic energy of the emitted photoelectrons.

-

Atomic Emission Spectroscopy (AES): This method involves exciting the electrons of an atom to higher energy levels using a high-energy source (e.g., plasma). As the electrons relax to their ground state, they emit light at characteristic wavelengths. The analysis of this emission spectrum provides information about the electronic transitions and, by extension, the electron configuration. A typical protocol would involve introducing an antimony-containing sample into an inductively coupled plasma and analyzing the emitted light with a spectrometer.

Visualization of Ion Formation and Electron Configuration

The following diagram illustrates the logical relationship between the neutral antimony atom, the formation of the antimony(III) ion, and their respective electron configurations.

Caption: Ionization of Antimony to form Antimony(III) ion.

References

- 1. This compound [drugfuture.com]

- 2. Antimony(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. Antimony - Wikipedia [en.wikipedia.org]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Oxidation Number of Antimony [easycalculation.com]

- 7. Antimony (Sb) - Periodic Table [periodictable.one]

- 8. Antimony | Definition, Symbol, Uses, & Facts | Britannica [britannica.com]

- 9. homework.study.com [homework.study.com]

- 10. Electronic Configuration of Antimony: Quick Guide & Examples [vedantu.com]

- 11. Periodic Table of Elements: Antimony - Sb (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 12. WebElements Periodic Table » Antimony » properties of free atoms [winter.group.shef.ac.uk]

Unveiling the Natural Occurrence of Antimony Sulfate Minerals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of antimony sulfate (B86663) minerals, providing a comprehensive resource for professionals in research, science, and drug development. The following sections detail the properties of these minerals, their formation pathways, and the experimental methods used for their study.

Introduction to Antimony Sulfate Minerals

Antimony, a metalloid element, is found in nature primarily in sulfide (B99878) deposits, with stibnite (B1171622) (Sb₂S₃) being the most common primary ore mineral. The natural occurrence of simple antimony(III) sulfate (Sb₂(SO₄)₃) is not known.[1] However, a number of basic hydrated this compound minerals are found in the environment. These are typically secondary minerals that form as a result of the oxidation of primary antimony sulfide minerals, such as stibnite.[2] This guide focuses on four key naturally occurring this compound minerals: klebelsbergite, peretaite, brandholzite, and coquandite.

Physicochemical Properties of this compound Minerals

The quantitative data for the four prominent naturally occurring this compound minerals are summarized in the tables below for easy comparison.

Table 1: Chemical and Crystallographic Properties

| Mineral | Chemical Formula | Crystal System |

| Klebelsbergite | Sb₄O₄(SO₄)(OH)₂[1] | Orthorhombic[1] |

| Peretaite | Ca(SbO)₄(SO₄)₂(OH)₂·2H₂O[3] | Monoclinic[3] |

| Brandholzite | MgSb₂(OH)₁₂·6H₂O[4] | Trigonal[4] |

| Coquandite | Sb₆₊ₓO₈₊ₓ(SO₄)(OH)ₓ(H₂O)₁₋ₓ (x = 0.3)[5] | Triclinic[5] |

Table 2: Physical Properties

| Mineral | Mohs Hardness | Density (g/cm³) |

| Klebelsbergite | 3.5 - 4[1] | 4.62 (measured), 4.67 (calculated)[6] |

| Peretaite | 3.5 - 4[3][7] | 3.8 (measured), 4.06 (calculated)[7][8] |

| Brandholzite | 2 - 3[4] | 2.65 (measured)[4] |

| Coquandite | 3 - 4[5] | 5.78 (calculated)[5] |

Geological Occurrence and Formation

These this compound minerals are secondary minerals, meaning they are formed by the alteration of pre-existing primary minerals. The primary source of antimony is typically stibnite (Sb₂S₃). The formation of these sulfate minerals is a result of the oxidation of stibnite in the presence of sulfate-rich acidic waters, often caused by the dissolution of associated sulfide minerals like pyrite.[2]

The general geological setting for the formation of these minerals is the oxidation zone of antimony deposits. They are often found in close association with stibnite and other secondary antimony minerals such as valentinite, cervantite, and kermesite.[9] The presence of calcium in peretaite suggests its formation occurs where the acidic, antimony and sulfate-bearing solutions react with calcium-rich country rocks like limestone.[7]

Experimental Protocols

Synthesis of Klebelsbergite

A synthetic compound equivalent to klebelsbergite has been prepared by boiling antimony(III) oxide (Sb₂O₃) with sulfuric acid.[10]

Experimental Workflow:

Synthesis of Brandholzite

The synthesis of brandholzite has been achieved through the slow evaporation of an aqueous solution containing potassium hexahydroxoantimonate(V) (K[Sb(OH)₆]) and magnesium chloride (MgCl₂).[4][5]

Experimental Protocol:

-

Preparation of Starting Solutions: Prepare separate aqueous solutions of K[Sb(OH)₆] and MgCl₂.

-

Mixing: Combine the two solutions.

-

Evaporation: Allow the mixed solution to slowly evaporate at room temperature.

-

Crystal Formation: Crystals of brandholzite will form as the solution becomes supersaturated.

Synthesis of Peretaite and Coquandite

Detailed experimental protocols for the laboratory synthesis of peretaite and coquandite are not well-documented in publicly available literature. Their formation in nature is a complex process involving the interaction of acidic, sulfate-rich solutions with antimony-bearing minerals and, in the case of peretaite, calcium-bearing rocks.[7][11] Hydrothermal synthesis methods, which mimic natural geological processes, could be a potential route for their laboratory preparation.

Analytical Characterization Techniques

A variety of analytical techniques are employed to identify and characterize this compound minerals. These include:

-

X-ray Diffraction (XRD): To determine the crystal structure and identify the mineral phase.

-

Electron Microprobe Analysis (EMPA): To determine the elemental composition.

-

Infrared (IR) and Raman Spectroscopy: To identify functional groups (e.g., SO₄²⁻, OH⁻) and confirm the presence of water.

-

Scanning Electron Microscopy (SEM): To observe the morphology and texture of the mineral crystals.

Conclusion